3-(Diethoxyphosphoryl)propyl acetate
Description
Overview of Organophosphorus Chemistry: Historical Context and Contemporary Relevance
The study of organophosphorus chemistry dates back to the 19th century, but it experienced a dramatic expansion in the mid-20th century, largely driven by the discovery of the potent biological activity of certain organophosphorus compounds. nih.govmdpi.com Early research laid the groundwork for understanding the synthesis and reactivity of these molecules, which are organic compounds containing a phosphorus atom. nih.gov Historically, a significant focus was on their use as agricultural agents, such as pesticides and herbicides, and unfortunately, as chemical warfare agents due to their neurotoxic effects. nih.govmdpi.com
In the contemporary scientific landscape, the relevance of organophosphorus chemistry has broadened considerably. wikipedia.org These compounds are integral to the development of pharmaceuticals, with phosphonates serving as stable analogues of phosphates in drug design. wikipedia.org They are also crucial in materials science as flame retardants, plasticizers, and additives for lubricants. wikipedia.orgatamanchemicals.com The ongoing research in this field continues to uncover novel synthetic methods and applications, highlighting the enduring importance of this branch of chemistry. researchgate.net
Classification and Structural Features of Phosphonate (B1237965) Esters
Organophosphorus compounds are classified based on the oxidation state of the phosphorus atom and the nature of the substituents attached to it. Phosphonate esters, the focus of this article, are characterized by a phosphorus(V) center with the general structure R-P(=O)(OR')₂. wikipedia.orgatamanchemicals.com
A key structural feature of phosphonate esters is the direct carbon-phosphorus (C-P) bond, which distinguishes them from phosphate (B84403) esters that possess a P-O-C linkage. atamanchemicals.com This C-P bond is generally more resistant to chemical and enzymatic hydrolysis, imparting greater stability to the molecule. atamanchemicals.com The phosphoryl group (P=O) is highly polar and contributes significantly to the chemical reactivity and physical properties of these compounds. Phosphonate esters can be further classified based on the nature of the organic groups (R and R') attached, which can be alkyl, aryl, or a combination thereof. atamanchemicals.com
Research Landscape of 3-(Diethoxyphosphoryl)propyl Acetate (B1210297) within Organophosphorus Compounds
The research landscape for 3-(Diethoxyphosphoryl)propyl acetate appears to be that of a specialized chemical intermediate rather than a widely studied end-product. Publicly available research focusing explicitly on this compound is limited. It primarily exists as a building block for creating more complex molecules. Its structure combines a diethyl phosphonate group with a propyl acetate chain, offering two distinct points of functionality for further chemical modification. Research involving this compound would likely fall under the broader categories of synthetic methodology development, where it serves as a model substrate, or in the creation of functionalized materials where the phosphonate group is used as an anchor or the acetate group is a precursor to other functionalities.
Academic Research Objectives and Scope for this compound
The academic objectives concerning this compound are inferred from the study of similar functionalized alkyl phosphonates. The primary research goals would include:
Synthesis of Functionalized Phosphonates: Utilizing the acetate group as a handle for further chemical transformations, such as hydrolysis to an alcohol followed by subsequent reactions.
Precursor for Surface Modification: Employing the phosphonate end to graft onto metal oxide surfaces, creating modified nanoparticles or surfaces with specific properties. mdpi.com The propyl chain acts as a spacer between the surface and any terminal functional group derived from the acetate.
Development of Novel Flame Retardants: Incorporating the molecule into polymer backbones to study the resulting material's thermal stability and flame retardant properties. rsc.org The phosphorus content contributes to char formation in the event of combustion. nih.govflameretardants-online.com
Building Block for Biologically Active Molecules: Serving as a starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry, leveraging the phosphonate group as a stable bioisostere for phosphate. wikipedia.org
The scope of such research is typically confined to synthetic organic chemistry and materials science laboratories, focusing on proof-of-concept studies for new synthetic routes or the development of novel materials with tailored properties.
Structure
3D Structure
Properties
CAS No. |
1186-23-8 |
|---|---|
Molecular Formula |
C9H19O5P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
3-diethoxyphosphorylpropyl acetate |
InChI |
InChI=1S/C9H19O5P/c1-4-13-15(11,14-5-2)8-6-7-12-9(3)10/h4-8H2,1-3H3 |
InChI Key |
RRFYWUJZEPKTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCOC(=O)C)OCC |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3 Diethoxyphosphoryl Propyl Acetate and Analogues
Elucidation of Reaction Mechanisms
The reaction mechanisms of 3-(diethoxyphosphoryl)propyl acetate (B1210297) and related compounds are diverse, encompassing nucleophilic substitutions, additions, eliminations, and cycloadditions. The interplay between the phosphonate (B1237965) group and the acetate moiety, as well as the nature of the reaction partners, dictates the predominant pathway.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions at the carbon atom bearing the acetate group are a key feature of the reactivity of 3-(diethoxyphosphoryl)propyl acetate. The reaction rate and mechanism are influenced by the strength of the nucleophile. Strong nucleophiles, such as Grignard reagents and sodium methoxide (B1231860), readily displace the acetyl group. For instance, the reaction with sodium methoxide in ethanol (B145695) leads to the formation of a methoxy-substituted product. brainly.com Weaker nucleophiles, like ethylamine (B1201723), also participate in substitution reactions, albeit at a slower rate. brainly.com
The general order of reactivity for nucleophiles in substitution reactions with propyl acetate is: Grignard reagents > sodium methoxide > ethylamine > ethanol. brainly.com This trend highlights the importance of nucleophilicity in driving the reaction.
Addition Reactions, Including Michael-type Additions
Analogues of this compound, particularly those containing a vinyl group (vinylphosphonates), are excellent substrates for Michael-type additions. researchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated system. The electron-withdrawing nature of the diethoxyphosphoryl group activates the double bond towards nucleophilic attack. researchgate.netresearchgate.net
A wide range of nucleophiles, including carbanions and heteroatoms, can be employed in these additions, leading to the formation of functionalized phosphonates. researchgate.netrsc.org These adducts are valuable intermediates in organic synthesis, often used in Horner-Wadsworth-Emmons olefination reactions to produce substituted alkenes. researchgate.net The phospha-Michael addition, where a phosphorus nucleophile adds to an activated alkene, is a particularly important method for forming carbon-phosphorus bonds. researchgate.netgoogle.com The reaction is often catalyzed by bases and can be influenced by the solvent system. rsc.org
For instance, the reaction of diethyl phosphonate with α,β-unsaturated esters, amides, and nitriles is a well-documented example of a phospha-Michael addition. rsc.org The efficiency of this reaction depends on the structure of the Michael acceptor and the nature of the substituents on the phosphorus atom. rsc.org
Interactive Table: Michael Addition Reactions of Activated Vinylphosphonates
| Nucleophile | Michael Acceptor | Product Type | Reference |
| Carbon Nucleophiles | Vinylphosphonate | Functionalized Phosphonate | researchgate.net |
| Heteronucleophiles | Vinylphosphonate | Functionalized Phosphonate | researchgate.net |
| Diethyl Phosphonate | α,β-Unsaturated Ester | γ-Phosphonated Ester | rsc.org |
| Diethyl Phosphonate | α,β-Unsaturated Amide | γ-Phosphonated Amide | rsc.org |
| Diethyl Phosphonate | α,β-Unsaturated Nitrile | γ-Phosphonated Nitrile | rsc.org |
Elimination Reactions and Fragmentation Processes
Elimination reactions are a common pathway for derivatives of this compound, particularly those with a leaving group on the β-carbon relative to the phosphorus atom. These reactions typically lead to the formation of alkenes. byjus.com The mechanism of elimination can be either a one-step process (E2) or a two-step process (E1). byjus.comwikipedia.org
The E2 mechanism is a concerted, one-step process where the removal of a proton and the departure of the leaving group occur simultaneously. wikipedia.orgksu.edu.sa This pathway is favored by strong bases and is bimolecular, meaning the rate depends on the concentration of both the substrate and the base. wikipedia.orgksu.edu.sa
The E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by a rapid deprotonation to form the alkene. byjus.comwikipedia.orgksu.edu.sa This mechanism is unimolecular, with the rate depending only on the concentration of the substrate. wikipedia.org E1 reactions often compete with SN1 substitutions and are favored under conditions that stabilize the carbocation intermediate. libretexts.org
The pyrolysis of acetate esters can also proceed through an internal elimination mechanism, known as the Ei mechanism. wikipedia.org
Role of the Diethoxyphosphoryl Group in Directing Reactivity and Regioselectivity
The diethoxyphosphoryl group plays a pivotal role in controlling the reactivity and regioselectivity of reactions involving this compound and its analogues. This influence stems from both electronic and steric effects.
Electronic Effects: The phosphorus atom in the diethoxyphosphoryl group is electron-withdrawing due to the high electronegativity of the oxygen atoms. This inductive effect deactivates adjacent carbon atoms towards electrophilic attack but activates them towards nucleophilic attack. In the context of electrophilic aromatic substitution, a phosphonate group would be considered a deactivating, meta-directing group. savemyexams.comyoutube.comidc-online.comlibretexts.orgpressbooks.pub In Michael additions involving vinylphosphonates, this electron-withdrawing nature is crucial for activating the double bond. researchgate.netrsc.org
Steric Effects: The bulky nature of the diethoxyphosphoryl group can influence the regioselectivity of reactions by sterically hindering attack at certain positions. This is particularly relevant in reactions involving substituted aromatic rings or in cycloaddition reactions where the approach of the reacting partner is sensitive to steric hindrance. For example, in the Diels-Alder reaction of vinylphosphonates, steric hindrance can affect the reactivity. cdnsciencepub.com
The phosphonate group has been shown to be a stronger hydrogen-bond acceptor than a carbonyl group, which can be exploited in catalysis to activate the substrate. rsc.org This property highlights the ability of the phosphonate group to interact with catalysts and direct the course of a reaction. rsc.org
Influence of the Acetate Ester Moiety on Reaction Kinetics and Thermodynamics
Kinetics: The rate of esterification reactions, and by extension, reactions involving the acetate group, is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. everant.orglongdom.org For example, increasing the temperature generally increases the rate constant of esterification. The esterification of acetic acid with an alcohol is typically a second-order reaction. everant.orglongdom.org The presence of the diethoxyphosphoryl group can influence the rate of reactions at the acetate group through its electronic and steric effects.
Studies on Intermediate Species and Transition States
The mechanistic pathways of reactions involving this compound are understood through the lens of studies on analogous phosphonates and acetate esters. While direct experimental or computational studies specifically targeting the intermediate species and transition states of this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established reactivity of its core functional groups: the diethoxyphosphoryl group and the propyl acetate chain. Investigations into related systems, such as other phosphotriesters and acetate esters, provide significant insights into the likely transient species and transition state geometries that govern the reactivity of this compound.
The primary modes of reaction for this compound involve nucleophilic attack at the phosphorus center, reactions of the enolate derived from the acetate moiety (if applicable, though less common for this structure compared to α-phosphonoacetates), hydrolysis of the ester, and thermal elimination. Mechanistic studies on analogous compounds suggest that these transformations proceed through distinct, often high-energy, intermediate species and transition states.
Nucleophilic Substitution at the Phosphorus Center:
Nucleophilic substitution at the phosphoryl phosphorus atom is a cornerstone of organophosphorus chemistry. These reactions are generally understood to proceed via one of two primary mechanisms: a concerted, single-step process (S_N2-P) or a stepwise addition-elimination (A-E) mechanism. nih.govmdpi.comsapub.org The operative pathway is highly dependent on the nature of the nucleophile, the leaving group, and the solvent.
In a concerted mechanism , the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously through a single pentacoordinate transition state. sapub.org In contrast, the stepwise mechanism involves the formation of a transient, high-energy trigonal bipyramidal (TBP) pentacoordinate intermediate. nih.govmdpi.comsapub.org For many phosphotriesters, the stepwise A-E mechanism is prevalent.
Computational and experimental studies, including kinetic isotope effects on analogous phosphotriesters, have provided detailed information about the transition states. For example, the alkaline hydrolysis of compounds like O,O-diethylphosphorylcholine iodide suggests a highly associative transition state. nih.gov This implies that in the transition state, the bond to the incoming nucleophile (e.g., a hydroxide (B78521) ion) is substantially formed before the bond to the leaving group is significantly broken. The geometry of this transition state approaches that of a pentacoordinate phosphorus species. nih.gov
Table 1: Mechanistic Pathways for Nucleophilic Substitution at Phosphorus
| Mechanism | Key Feature | Intermediate/Transition State | Influencing Factors |
| Concerted (S_N2-P) | Single step | Pentacoordinate Transition State | Good leaving group, strong nucleophile |
| Stepwise (A-E) | Two steps | Trigonal Bipyramidal Intermediate | Poor leaving group, resonance stabilization |
This table is generated based on established principles of organophosphorus reaction mechanisms.
Reactions Analogous to the Horner-Wadsworth-Emmons (HWE) Reaction:
While this compound itself is not a typical Horner-Wadsworth-Emmons (HWE) reagent due to the lack of an α-carbanion-stabilizing group adjacent to the phosphorus, the principles from HWE studies on related phosphonoacetates are informative. researchgate.netnih.gov Computational studies on the HWE reaction of phosphonoacetates reveal the structures of key intermediates and transition states. researchgate.net The reaction proceeds through the formation of a phosphonate carbanion, which then adds to an aldehyde or ketone to form a diastereomeric mixture of β-hydroxy phosphonate intermediates (betaines). These intermediates subsequently undergo elimination via a cyclic oxaphosphetane transition state to yield an alkene. The stereoselectivity of the HWE reaction is determined by the relative stabilities of the diastereomeric intermediates and the transition states leading to their formation and decomposition. Electron-withdrawing substituents on the phosphonate are suggested to stabilize both the intermediates and the transition states. researchgate.net
Hydrolysis of the Acetate Ester:
The hydrolysis of the acetate ester functional group in this compound is expected to follow the well-established mechanisms for ester hydrolysis. Under basic conditions, this typically proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 3-(diethoxyphosphoryl)propan-1-ol moiety as the leaving group to yield an acetate anion and the corresponding alcohol.
Conversely, under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack by a water molecule. This also leads to a tetrahedral intermediate, which, after proton transfer, eliminates the alcohol to form the carboxylic acid. Studies on the hydrolysis of similar esters, such as p-nitrophenyl trifluoroacetate, have utilized computational methods to model the transition states, which can involve a network of solvent molecules assisting in proton transfer. mdpi.com
Table 2: Calculated Transition State Barriers for Hydrolysis of Related Esters
| Compound | Reacting System | Calculated Barrier (kcal/mol) | Reference |
| p-Nitrophenyl trifluoroacetate | Reaction with 5 water molecules | -5.3 | mdpi.com |
| S-Ethyl trifluorothioacetate | Reaction with 5 water molecules | -1.8 | mdpi.com |
Note: These values are for analogous compounds and serve to illustrate the energetics of transition states in ester hydrolysis. The negative values indicate the transition state is lower in energy than the separated reactants.
Thermal Pyrolysis:
Ester pyrolysis is a classic unimolecular elimination reaction that proceeds through a cyclic transition state. Studies on the pyrolysis of related alkyl acetates, such as 3,3,3-tris(trimethylsilyl)propyl acetate, provide a model for the thermal decomposition of this compound. rsc.org This reaction is believed to occur via a concerted, non-ionic, six-membered cyclic transition state (an Ei mechanism). In this transition state, a β-hydrogen atom is transferred from the propyl chain to the carbonyl oxygen of the acetate group, with simultaneous cleavage of the C-O ester bond and formation of a C=C double bond. This would result in the formation of propene and (diethoxyphosphoryl)acetic acid. The rate of this elimination can be influenced by steric factors at the β-position. rsc.org
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural verification of 3-(Diethoxyphosphoryl)propyl acetate (B1210297). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, researchers can piece together the molecule's connectivity and confirm its identity.
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum of 3-(Diethoxyphosphoryl)propyl acetate is expected to show distinct signals for the ethyl groups of the phosphonate (B1237965), the propyl chain, and the acetyl group.
Analysis of a closely related structure, methyl 3-(diethoxyphosphoryl)propanoate, shows characteristic signals that can be used to predict the spectrum of the target acetate compound. rsc.org The key difference lies in the substitution at the end of the propyl chain, where the acetate's methyl singlet replaces the methoxy (B1213986) singlet of the propanoate.
The ethoxy groups on the phosphorus atom typically present as a triplet for the methyl protons (CH₃) and a multiplet (quartet of doublets) for the methylene (B1212753) protons (-OCH₂-), with coupling to both the adjacent methyl protons and the distant phosphorus atom. The three methylene groups of the propyl chain appear as distinct multiplets due to their different chemical environments and couplings to both adjacent protons and the phosphorus atom. A sharp singlet corresponding to the three protons of the acetate methyl group is a key identifier.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Based on data for analogous structures)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.10 | m (dq) | 4H | P-O-CH₂ -CH₃ |
| ~4.05 | t | 2H | -CH₂ -O-C(O)CH₃ |
| ~2.05 | s | 3H | -O-C(O)-CH₃ |
| ~2.00 | m | 2H | P-CH₂ -CH₂- |
| ~1.90 | m | 2H | -CH₂-CH₂ -CH₂- |
| ~1.30 | t | 6H | P-O-CH₂-CH₃ |
Note: m = multiplet, dq = doublet of quartets, t = triplet, s = singlet. Chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of organophosphorus compounds is the presence of carbon-phosphorus (C-P) coupling, which provides valuable structural information. Each unique carbon atom in this compound will produce a distinct signal, often split into a doublet by the nearby phosphorus atom.
Research on analogous compounds like methyl 3-(diethoxyphosphoryl)propanoate reveals characteristic chemical shifts and C-P coupling constants (J(P-C)) that are directly applicable. rsc.org The carbonyl carbon of the acetate group appears at a downfield shift (around 171 ppm), while the acetate methyl carbon is found at a much higher field. The carbons of the diethoxyphosphoryl group and the propyl chain show distinct signals with observable coupling to the phosphorus atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Based on data for analogous structures) rsc.org
| Chemical Shift (δ) ppm | J(P-C) (Hz) | Assignment |
| ~171.0 | ~5.0 | C =O |
| ~64.0 | ~6.5 | P-O-CH₂ -CH₃ |
| ~62.0 | ~18.0 | -CH₂ -O-C(O)CH₃ |
| ~27.0 | ~4.0 | -CH₂-CH₂ -CH₂- |
| ~25.0 | ~145.0 | P-CH₂ -CH₂- |
| ~21.0 | - | -O-C(O)-CH₃ |
| ~16.5 | ~6.0 | P-O-CH₂-CH₃ |
Note: The magnitude of the coupling constant varies with the number of bonds separating the carbon and phosphorus atoms.
Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for analyzing organophosphorus compounds. nih.gov Since ³¹P is a 100% naturally abundant nucleus with a spin of ½, it provides clean, sharp signals. The chemical shift in a ³¹P NMR spectrum is highly indicative of the oxidation state and coordination environment of the phosphorus atom.
For this compound, the phosphorus atom is in a pentavalent phosphonate environment. The spectrum is expected to show a single resonance peak. In proton-decoupled mode, this appears as a sharp singlet. In proton-coupled mode, the signal would be split into a complex multiplet due to coupling with the protons on the adjacent ethyl and propyl groups. The chemical shift for the closely related methyl 3-(diethoxyphosphoryl)propanoate is reported at approximately 33.0 ppm (relative to H₃PO₄), and a similar value is expected for the title compound. rsc.org This single peak confirms the presence of a single phosphorus environment in the sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (Molecular Formula: C₉H₁₉O₅P), the exact molecular weight is 238.22 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecule [M+H]⁺ at m/z 239.1, or as adducts with sodium [M+Na]⁺ at m/z 261.1 or potassium [M+K]⁺ at m/z 277.1.
Under higher energy conditions, such as Electron Ionization (EI), the molecule undergoes predictable fragmentation. Analysis of similar structures suggests that common fragmentation pathways would involve the loss of ethoxy groups, the acetate moiety, and rearrangements involving the propyl chain. rsc.org
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (charge/mass ratio) | Ion | Description |
| 239.1 | [M+H]⁺ | Protonated molecular ion (ESI) |
| 238.1 | [M]⁺˙ | Molecular ion (EI) |
| 193.1 | [M-C₂H₅O]⁺ | Loss of an ethoxy group |
| 181.1 | [M-C₃H₅O₂]⁺ | Loss of the propoxy acetate radical |
| 165.1 | [M-C₂H₅O-C₂H₄]⁺ | Loss of ethoxy and ethene |
| 137.1 | [P(O)(OC₂H₅)₂]⁺ | Diethoxyphosphoryl cation |
Other Spectroscopic Techniques (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)
Infrared (IR) Spectroscopy:
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that reveals the characteristic vibrational frequencies of chemical bonds. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to its ester and phosphonate groups.
Expected IR Absorption Bands:
The primary functional groups and their expected vibrational frequencies are summarized in the table below. The presence of these bands in an experimental spectrum would help to confirm the structure of the synthesized compound.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carbonyl (Ester) | C=O | ~1735-1750 ucalgary.ca |
| Phosphoryl | P=O | ~1250-1290 |
| Ester C-O Stretch | C-O | ~1000-1300 ucalgary.ca |
| Phosphonate P-O-C Stretch | P-O-C | ~950-1050 nih.govsci-hub.st |
| Alkyl C-H Stretch | C-H | ~2850-3000 |
Note: The data in this table is based on typical ranges for the specified functional groups.
UV-Vis Spectroscopy:
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most effective for molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. This compound lacks significant chromophores; it is a saturated ester. Therefore, it is not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm). nih.govrsc.org Any weak absorption observed would likely be due to n→π* transitions of the carbonyl group, typically occurring below the standard measurement range. ucalgary.ca
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, the electron density map can be calculated, revealing the exact positions of atoms, bond lengths, and bond angles.
Applications of 3 Diethoxyphosphoryl Propyl Acetate in Advanced Chemical Synthesis
Building Blocks for Complex Organic Molecules
The unique bifunctional nature of 3-(diethoxyphosphoryl)propyl acetate (B1210297), containing both a phosphonate (B1237965) and an acetate moiety, positions it as a strategic building block for the assembly of more complex organic structures. In organic synthesis, the ability to construct elaborate carbon frameworks is fundamental. sigmaaldrich.com Compounds like 3-(diethoxyphosphoryl)propyl acetate serve as valuable starting points or intermediates. The phosphonate group can be transformed or used to introduce a phosphorus-containing fragment into a larger molecule, while the acetate group can be hydrolyzed to a primary alcohol. This alcohol can then undergo a wide range of subsequent reactions, such as oxidation, esterification, or conversion to a leaving group, enabling further molecular elaboration. This dual reactivity allows for sequential, controlled modifications, making it a useful component in multi-step syntheses of intricate target molecules.
Precursors in the Synthesis of Bioactive Compounds
The structural motifs present in this compound are relevant to the synthesis of molecules with designed biological activity. Its core structure serves as a scaffold that can be chemically modified to produce analogues of known bioactive compounds or entirely new chemical entities for biological screening.
Research has demonstrated the utility of the diethoxyphosphorylpropyl scaffold in the development of novel herbicides. A series of 1-(diethoxyphosphoryl)-3-(4-ones-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters were designed and synthesized as potential plant enzyme inhibitors. nih.gov These compounds were created based on the structure of high-activity inhibitors of imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD), a key enzyme in plants. nih.gov
The synthesis utilized a precursor structure that, after modification, led to various herbicidal analogues. Pot experiments revealed that several of these compounds exhibited significant herbicidal activity against barnyard grass. nih.gov Specifically, two compounds, 1-(Diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl 2-(naphthalen-1-yl)acetate (5-A3) and ethyl 1-(2-acetoxy-3-(diethoxyphosphoryl)propyl)-1H-1,2,3-triazole-4-carboxylate (5-B4) , showed good herbicidal effects at a concentration of 250 g/hm². nih.gov This represented a nearly four-fold increase in potency compared to previously reported compounds, although their activity was still lower than the commercial herbicide acetochlor. nih.gov
Table 1: Herbicidal Activity of Selected Analogues
| Compound ID | Chemical Name | Application Rate (g/hm²) | Target Weed | Outcome |
| 5-A3 | 1-(Diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl 2-(naphthalen-1-yl)acetate | 250 | Barnyard Grass | Good Herbicidal Activity nih.gov |
| 5-B4 | ethyl 1-(2-acetoxy-3-(diethoxyphosphoryl)propyl)-1H-1,2,3-triazole-4-carboxylate | 250 | Barnyard Grass | Good Herbicidal Activity nih.gov |
| Acetochlor | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | 62.5 | Barnyard Grass | High Herbicidal Activity (Reference) nih.gov |
The herbicidal activity of the compounds derived from the diethoxyphosphorylpropyl structure is directly linked to their function as enzyme inhibitors. The aforementioned herbicidal analogues were specifically designed to target imidazole glycerol phosphate dehydratase (IGPD) in plants. nih.gov This enzyme is a crucial component in the histidine biosynthesis pathway, which is essential for plant growth. By inhibiting IGPD, the compounds disrupt this pathway, leading to plant death. The design of these inhibitors was based on the diazafulvene intermediate of IGPD and other known potent inhibitors of the enzyme, demonstrating a targeted approach to creating bioactive molecules from the this compound-related scaffold. nih.gov
Reagents in C-C Bond Formation and Other Transformative Reactions
Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of molecular backbones. sigmaaldrich.com The phosphonate ester group in this compound makes it a suitable reagent for such transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for creating alkenes with high stereoselectivity. sigmaaldrich.com
In a typical HWE reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form a new C-C bond, ultimately yielding an alkene. The acetate-bearing side chain of this compound would be retained in the final product, providing a functional handle for further chemical modifications. This makes the compound a valuable reagent for introducing a functionalized propyl group into a molecule via a newly formed double bond.
Coordination Chemistry and Metal Complexation Studies
The phosphonate group in this compound possesses oxygen atoms that can act as Lewis bases, making them effective ligands for coordinating with metal ions. Organophosphorus compounds, particularly those with P=O bonds, are well-known for their ability to form stable complexes with a wide range of metals. A structurally related compound, thioacetylpropyl diethyl phosphonate, is noted for its utility in applications involving chelation and metal coating. specificpolymers.com This suggests that this compound could similarly be employed in coordination chemistry. Its potential use could be in the formation of bespoke metal-organic frameworks (MOFs), as a component in catalysts, or for use in metal ion extraction and sensing applications, where the phosphonate group would bind to the metal center.
Role in Advanced Materials Chemistry (e.g., as a component in polymers or additives)
The incorporation of phosphorus-containing moieties into polymers and other materials can impart valuable properties, such as flame retardancy and improved thermal stability. Research into related phosphonate-containing compounds highlights their potential in materials science. For instance, phosphonate-containing polymeric networks have been studied for their unique properties, and materials derived from dimethacrylates bearing phosphonic acid groups have been developed. specificpolymers.com A related sulfur-containing phosphonate is associated with fire proofing applications. specificpolymers.com
Given these precedents, this compound could serve as a functional monomer or an additive in the synthesis of advanced materials. After polymerization, the phosphonate groups distributed along the polymer chain could enhance the material's flame resistance. The acetate group could also be modified pre- or post-polymerization to tune the material's physical properties, such as solubility or cross-linking density.
Theoretical and Computational Studies on 3 Diethoxyphosphoryl Propyl Acetate and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For organophosphorus compounds like 3-(Diethoxyphosphoryl)propyl acetate (B1210297), these methods can elucidate electron distribution, molecular orbital energies, and bonding interactions, which collectively govern the molecule's reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries and energies of molecules. In the context of phosphonates, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide valuable insights into their reactivity. imist.ma
For instance, in studies of analogous phosphonates, DFT has been employed to determine key thermodynamic parameters such as changes in enthalpy (ΔH), Gibbs free energy (ΔG), and energy (ΔE) for various reactions. researchgate.net These calculations help in assessing the thermodynamic feasibility of a reaction. A negative ΔG, for example, indicates a spontaneous process under standard conditions. researchgate.net
Furthermore, DFT calculations allow for the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to chemical attack. In a typical phosphonate (B1237965), the phosphoryl oxygen (P=O) is an electron-rich site, while the phosphorus atom is relatively electron-deficient and thus electrophilic.
Table 1: Illustrative Thermodynamic Data from DFT Calculations for a Generic Phosphonate Reaction (Note: This data is illustrative and based on studies of analogous phosphonate reactions.)
| Reaction Parameter | Calculated Value (kcal/mol) | Implication |
| ΔE | -15.0 | Exergonic reaction |
| ΔH | -16.5 | Exothermic reaction |
| ΔG | -14.4 | Thermodynamically favorable |
This table is a hypothetical representation based on findings for similar phosphonates. researchgate.net
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net
For a molecule like 3-(Diethoxyphosphoryl)propyl acetate, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the oxygen atoms of the phosphate (B84403) and acetate groups. The LUMO would be expected to have significant contributions from the phosphorus atom and the carbonyl carbon of the acetate group, which are the primary electrophilic centers.
In a study on diethyl α-acylphosphonates, the HOMO and LUMO energies were calculated to understand the molecule's reactivity. researchgate.net The energy of the HOMO is often associated with the electron-donating ability, where higher HOMO energy indicates a greater tendency to donate electrons to an acceptor molecule with a low-energy LUMO. researchgate.net
Table 2: Representative Frontier Orbital Energies for an Analogous Phosphonate (Note: This data is for illustrative purposes based on calculations for similar phosphonates.)
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -9.5 | Electron Donor |
| LUMO | -0.5 | Electron Acceptor |
| HOMO-LUMO Gap | 9.0 | Indicator of Chemical Stability |
This table is a hypothetical representation based on general knowledge of phosphonate electronic structures.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the classical Lewis structure concept. youtube.com NBO analysis can quantify delocalization effects (hyperconjugation) by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is given by the second-order perturbation energy, E(2). researchgate.net
For this compound, NBO analysis would reveal the nature of the P-O and P-C bonds, including their hybridization and polarization. It would also quantify the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals of adjacent bonds. For example, a significant interaction would be expected between the lone pair orbitals of the phosphoryl oxygen and the antibonding σ(P-C) and σ(P-O) orbitals, which contributes to the stability of the molecule.
Table 3: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Phosphonate Analogue (Note: This data is hypothetical and serves to illustrate the type of information obtained from NBO analysis.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) of P=O | σ* (P-C) | 5.2 |
| LP (O) of P=O | σ* (P-O) | 4.8 |
| σ (C-C) | σ* (P-C) | 2.5 |
LP denotes a lone pair, and σ denotes an antibonding orbital. E(2) is the stabilization energy from the donor-acceptor interaction. This table is a hypothetical representation.*
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving phosphonates. It allows for the characterization of transient species like transition states and the calculation of energy barriers, which are crucial for understanding reaction rates and selectivity.
Transition State Characterization and Activation Energy Calculations
A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is a key aspect of computational reaction modeling. A true transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum. imist.ma
For reactions involving this compound, such as hydrolysis or nucleophilic substitution, computational methods can be used to locate the transition state structures. Once the TS is located, its energy can be calculated, and the activation energy (Ea) of the reaction can be determined as the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.
In studies of the hydrolysis of phosphate esters, computational analysis has been used to distinguish between associative and dissociative transition states. An associative mechanism involves the formation of a pentacoordinate intermediate, while a dissociative mechanism proceeds through a more fragmented transition state. nih.gov
Table 4: Illustrative Activation Energies for a Hypothetical Reaction of a Phosphonate Analogue (Note: This data is for illustrative purposes.)
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Relative Rate |
| Path A (Associative) | 25 | Slower |
| Path B (Dissociative) | 20 | Faster |
This table is a hypothetical representation to illustrate the concept.
Regioselectivity and Stereoselectivity Predictions
Many chemical reactions can proceed through multiple pathways, leading to different constitutional isomers (regioisomers) or stereoisomers. Computational chemistry can be a powerful tool for predicting the regioselectivity and stereoselectivity of such reactions. By calculating the activation energies for all possible reaction pathways, the most favorable pathway, and thus the major product, can be identified. imist.ma
For a molecule like this compound, which has multiple potentially reactive sites (e.g., the phosphorus center, the carbonyl carbon, and various C-H bonds), computational modeling can predict which site is most likely to react under specific conditions. For example, in a reaction with a nucleophile, DFT calculations can compare the activation energies for attack at the phosphorus atom versus the carbonyl carbon. The pathway with the lower activation energy will be favored, determining the regioselectivity of the reaction.
A DFT study on the reaction of diethyl trichloro-methyl phosphonate with a nucleophile successfully predicted the high regioselectivity observed experimentally by comparing the free enthalpies of the different possible reaction pathways. imist.ma
Table 5: Illustrative Calculated Energy Barriers for Competing Reaction Sites in a Functionalized Phosphonate (Note: This data is hypothetical and illustrative.)
| Reaction Site | Transition State Energy (kcal/mol) | Predicted Major Product |
| Attack at Phosphorus | 22.5 | Minor Product |
| Attack at Carbonyl Carbon | 18.0 | Major Product |
This table is a hypothetical representation to illustrate the prediction of regioselectivity.
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity, respectively. springernature.com For organophosphorus compounds, including analogues of this compound, QSAR studies have been particularly valuable in predicting toxicity and designing new molecules with desired properties. springernature.combas.bg
The fundamental principle of QSAR/QSRR is that the variations in the activity or reactivity of a group of structurally related compounds are dependent on the variations in their physicochemical and structural properties. bas.bg These properties are quantified by molecular descriptors, which can be calculated from the molecular structure. The process involves developing a model that links these descriptors to the observed activity.
Research Findings and Methodologies
Research on organophosphorus compounds has employed various QSAR approaches to model different endpoints. A common application is the prediction of toxicity, such as the median lethal dose (LD50) or the bioconcentration factor (BCF) in aquatic environments. bas.bgnih.govbenthamdirect.com
A typical QSAR study on organophosphates involves several key steps:
Data Set Selection: A series of organophosphorus compounds with known experimental activity or reactivity data is compiled. nih.gov
Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized using computational chemistry methods like Density Functional Theory (DFT). bas.bg From these optimized structures, a wide range of molecular descriptors are calculated. These descriptors fall into several categories:
Constitutional (1D): Molecular weight, number of atoms, etc.
Topological (2D): Descriptors based on the 2D representation of the molecule, such as connectivity indices. nih.gov
Geometrical (3D): Descriptors derived from the 3D coordinates of the atoms, such as molecular surface area and volume.
Quantum-Chemical: Properties like dipole moment, orbital energies (HOMO, LUMO), atomic charges, and hardness, often calculated using DFT. bas.bg
Model Development: Statistical techniques are used to build a mathematical model. Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Back-Propagation Artificial Neural Networks (BPANN) are common methods. benthamdirect.com The goal is to select a subset of descriptors that best correlates with the biological activity. nih.govbenthamdirect.com
Model Validation: The predictive power of the QSAR model is rigorously tested through internal and external validation procedures to ensure it is robust and not a result of chance correlation. bas.bgnih.gov
For instance, a study on the toxicity of organophosphorus compounds revealed that descriptors such as the dipole moment, the charge on the phosphorus atom, and chemical hardness were positively correlated with toxicity, while the energy of the Highest Occupied Molecular Orbital (HOMO) had a negative correlation. bas.bg Another study focusing on the bioconcentration factor (BCF) of organophosphates found that molecular mass and the presence of fused or heterocyclic rings were influential factors. nih.gov
While specific QSAR models for this compound are not prominently featured in the literature, the methodologies applied to the broader class of organophosphorus esters are directly applicable. A hypothetical QSAR study for a series of analogues of this compound would likely involve the descriptors listed in the table below.
| Descriptor Type | Example Descriptor Name | Description | Potential Influence on Activity/Reactivity |
| Quantum-Chemical | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Affects solubility and binding to polar targets. |
| Quantum-Chemical | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Negatively correlated with toxicity in some OPs. bas.bg |
| Quantum-Chemical | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Influences reactivity with nucleophiles. |
| Quantum-Chemical | Charge on Phosphorus Atom (qP) | The partial atomic charge on the central phosphorus atom. | Positively correlated with toxicity in some OPs. bas.bg |
| Physicochemical | LogP (ALOGP) | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. | Important for membrane permeability and bioavailability. |
| Topological | Wiener Index (W) | A distance-based topological index that reflects molecular branching. | Can correlate with various physical properties like boiling point and surface tension. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | Influences interactions with biological macromolecules. |
This table is illustrative of descriptors commonly used in QSAR studies of organophosphorus compounds and does not represent actual calculated values for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide invaluable insights into its conformational landscape and its potential interactions with other molecules, such as biological targets or solvent molecules.
The simulation works by solving Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. This allows for the exploration of the potential energy surface of the molecule, identifying stable conformations and the transitions between them.
Conformational Analysis
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, particularly around the P-O-C linkages and the propyl chain. This flexibility allows it to adopt a multitude of conformations in solution.
MD simulations can be used to:
Explore Conformational Space: By simulating the molecule over a period of nanoseconds to microseconds, a wide range of possible conformations can be sampled.
Identify Low-Energy Conformations: The simulation trajectory can be analyzed to identify the most frequently occurring and therefore most stable (lowest free energy) conformations. Studies on similar phosphate esters have shown that specific rotational states (e.g., gt conformations) about the P-O ester bonds can be energetically favored over others. nih.gov
Analyze Dihedral Angle Distributions: The flexibility of the molecule can be quantified by analyzing the distribution of dihedral angles for the rotatable bonds. This provides a detailed picture of the molecule's structural dynamics.
Interaction Studies
MD simulations are also instrumental in studying how this compound and its analogues might interact with their environment. This is particularly relevant for understanding their mechanism of action at a molecular level. For example, many organophosphorus compounds exert their effects by inhibiting enzymes like acetylcholinesterase (AChE). bas.bg
In this context, MD simulations can model:
Binding to a Target Protein: A simulation can be set up with the ligand (e.g., an analogue of this compound) placed in the active site of a target protein. The simulation would show how the ligand binds, which specific amino acid residues it interacts with, and the stability of the resulting complex. mdpi.com
Solvation Effects: The behavior of the molecule in a solvent (typically water) can be simulated to understand how solvent molecules arrange themselves around the solute and how this affects its conformation and properties.
Mechanism of Reaction: For reactive compounds, MD simulations combined with quantum mechanics (QM/MM methods) can be used to model the chemical reaction itself, for instance, the phosphorylation of a serine residue in an enzyme's active site.
A hypothetical MD simulation study on the interaction of an organophosphorus compound with an enzyme active site might yield the data presented in the table below, which summarizes the key intermolecular interactions observed during the simulation.
| Interaction Type | Interacting Groups on Ligand | Interacting Residues on Protein | Average Distance (Å) | Occupancy (%) |
| Hydrogen Bond | P=O group | Serine-203 (hydroxyl) | 2.8 | 85 |
| Hydrophobic (π-alkyl) | Ethyl groups | Tryptophan-86 (indole ring) | 4.5 | 60 |
| Hydrophobic (π-π) | Phenyl group (on an analogue) | Tyrosine-337 (phenol ring) | 4.0 | 72 |
| van der Waals | Propyl chain | Phenylalanine-295 | Variable | High |
This table is a representative example of data that can be generated from an MD simulation of a ligand-protein complex and is not based on specific data for this compound.
Derivatives and Analogues of 3 Diethoxyphosphoryl Propyl Acetate: Comparative Research
Systematic Modification of the Alkyl Chain and Ester Group
The functional properties of 3-(diethoxyphosphoryl)propyl acetate (B1210297) can be systematically tuned by modifying the length and structure of the alkyl chain and by altering the ester functionality. These modifications allow for a detailed investigation of structure-activity relationships.
A primary method for synthesizing these analogues is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with a haloalkyl acetate. organic-chemistry.orgwikipedia.orgyoutube.com For instance, reacting triethyl phosphite with ω-haloalkyl acetates of varying chain lengths (e.g., 2-bromoethyl acetate, 4-bromobutyl acetate) allows for the synthesis of a homologous series of phosphonoalkyl acetates. The reactivity in the Michaelis-Arbuzov reaction is known to follow the order R-I > R-Br > R-Cl for the alkyl halide. jk-sci.com
Modification of the ester group can be achieved by first synthesizing the corresponding phosphonoalkyl alcohol, which can then be esterified with a variety of carboxylic acids or their derivatives. For example, 3-(diethoxyphosphoryl)propan-1-ol can be prepared and subsequently reacted with different acyl chlorides or anhydrides to yield a range of esters, from simple alkanoates to more complex benzoates.
Below is a representative table illustrating the types of modifications possible and the typical synthetic approaches.
| Alkyl Chain Length | Ester Group | Starting Materials | Synthetic Method |
| Ethyl | Acetate | Triethyl phosphite, 2-bromoethyl acetate | Michaelis-Arbuzov Reaction |
| Propyl | Butyrate | 3-(Diethoxyphosphoryl)propan-1-ol, Butyryl chloride | Esterification |
| Butyl | Acetate | Triethyl phosphite, 4-bromobutyl acetate | Michaelis-Arbuzov Reaction |
| Propyl | Benzoate | 3-(Diethoxyphosphoryl)propan-1-ol, Benzoyl chloride | Esterification |
Variation of the Phosphonate (B1237965) Substituents
The electronic and steric properties of the phosphonate group can be modulated by varying the alkoxy substituents. This is typically achieved by utilizing different trialkyl phosphites in the Michaelis-Arbuzov reaction or by transesterification of the resulting phosphonate ester.
For example, using trimethyl phosphite or triisopropyl phosphite in place of triethyl phosphite in the reaction with 3-bromopropyl acetate would yield 3-(dimethoxyphosphoryl)propyl acetate and 3-(diisopropoxyphosphoryl)propyl acetate, respectively. The reactivity of the trialkyl phosphite in the Arbuzov reaction can be influenced by the nature of the alkyl groups, with electron-donating groups generally accelerating the reaction. jk-sci.com
Transesterification of the phosphonate esters, for instance, by reacting 3-(diethoxyphosphoryl)propyl acetate with a different alcohol in the presence of a catalyst, can also be employed to introduce different alkoxy groups. However, this method can sometimes lead to mixtures of products. A direct synthesis using the appropriate trialkyl phosphite is often preferred for obtaining pure products. nih.gov
The table below showcases examples of varying the phosphonate substituents.
| Phosphonate Substituent | Starting Phosphite | Reactant | Synthetic Method |
| Dimethoxy | Trimethyl phosphite | 3-Bromopropyl acetate | Michaelis-Arbuzov Reaction |
| Di-n-propoxy | Tri-n-propyl phosphite | 3-Bromopropyl acetate | Michaelis-Arbuzov Reaction |
| Diisopropoxy | Triisopropyl phosphite | 3-Bromopropyl acetate | Michaelis-Arbuzov Reaction |
| Diphenoxy | Triphenyl phosphite | 3-Bromopropyl acetate | Michaelis-Arbuzov Reaction (often requires catalyst) nih.gov |
Synthesis and Characterization of Branched and Cyclic Analogues
The synthesis of branched and cyclic analogues of this compound introduces conformational rigidity and steric bulk, which can significantly impact the compound's properties.
Branched-chain analogues can be synthesized using appropriately substituted starting materials. For example, the Michaelis-Arbuzov reaction of triethyl phosphite with a branched haloalkyl acetate, such as 3-bromo-2-methylpropyl acetate, would yield a branched phosphonate. Alternatively, hydrophosphonylation of branched unsaturated esters can be a viable route. rsc.org The synthesis of branched-chain fatty acids and their esters has been achieved through various catalytic processes, which can be adapted for the synthesis of branched phosphonate precursors. google.com
The synthesis of cyclic phosphonates often involves the intramolecular cyclization of a suitable precursor or the reaction of a phosphorus-containing reagent with a cyclic starting material. uvic.ca For instance, the hydrophosphonylation of a cyclic unsaturated ester could lead to a cyclic phosphonate. Another approach involves the ring-opening polymerization of cyclic phosphonate monomers to create phosphonate-functionalized polymers, which can then be further modified. mdpi.com The synthesis of cyclic phosphonates has been reported to be achievable through various methods, including those starting from unsaturated precursors. nih.gov
Characterization of these complex analogues relies heavily on spectroscopic methods such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm their structures.
Comparative Analysis of Synthetic Routes and Yields for Analogues
Several synthetic strategies can be employed to produce analogues of this compound, with the Michaelis-Arbuzov reaction and hydrophosphonylation of alkenes being two of the most prominent methods. The choice of method often depends on the availability of starting materials, desired regioselectivity, and reaction conditions.
The Michaelis-Arbuzov reaction is a versatile and widely used method for forming carbon-phosphorus bonds. organic-chemistry.orgwikipedia.org It typically involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction generally proceeds with good yields for primary alkyl halides. For the synthesis of 3-(dialkoxyphosphoryl)propyl carboxylates, the reaction of a trialkyl phosphite with a 3-halopropyl carboxylate is a direct approach. Yields for this reaction are generally moderate to high, often in the range of 60-90%, depending on the specific substrates and reaction conditions. researchgate.net
The hydrophosphonylation of alkenes , also known as the Pudovik reaction when a carbonyl group is involved, offers an alternative route. This method involves the addition of a dialkyl phosphite across a carbon-carbon double bond. For synthesizing analogues of this compound, the hydrophosphonylation of allyl acetate or its derivatives with diethyl phosphite is a key reaction. This reaction can be initiated by radicals or catalyzed by transition metals or bases. Yields can be variable and are often sensitive to the catalyst and reaction conditions.
A comparative overview of these methods is presented in the table below, with estimated yield ranges based on literature for similar transformations.
| Synthetic Route | General Reaction | Typical Reagents | Estimated Yield Range | Advantages | Disadvantages |
| Michaelis-Arbuzov Reaction | R'X + P(OR)₃ → R'P(O)(OR)₂ + RX | Trialkyl phosphite, Alkyl halide | 60-90% | High reliability, broad substrate scope. wikipedia.orgresearchgate.net | Often requires elevated temperatures, potential for side reactions. |
| Hydrophosphonylation | R'CH=CH₂ + HP(O)(OR)₂ → R'CH₂CH₂P(O)(OR)₂ | Dialkyl phosphite, Unsaturated ester, Catalyst/Initiator | 40-80% | Atom economical, can use readily available alkenes. rsc.org | Can suffer from regioselectivity issues, catalyst sensitivity. |
| Hirao Cross-Coupling | ArX + HP(O)(OR)₂ → ArP(O)(OR)₂ | Aryl halide, Dialkyl phosphite, Palladium catalyst | 50-85% | Good for aryl phosphonates, mild conditions. organic-chemistry.org | Requires a catalyst, may not be suitable for all alkyl phosphonates. |
Structural and Mechanistic Comparisons Across Related Organophosphonates
The structure and reactivity of organophosphonates are intrinsically linked. The phosphorus atom in phosphonates is tetrahedral, and the P=O bond is highly polarized, which influences the molecule's chemical and physical properties.
In contrast, radical hydrophosphonylation involves the generation of a phosphonyl radical from a dialkyl phosphite, which then adds to the double bond of an alkene. This is followed by a hydrogen abstraction step to yield the final product. The regioselectivity of this reaction can be influenced by the stability of the intermediate radical.
The presence of an ester functionality in the alkyl chain, as in this compound, can potentially influence the reaction mechanism and yield. The ester group is generally stable under the conditions of the Michaelis-Arbuzov reaction. However, in base-catalyzed hydrophosphonylation, the ester group could potentially undergo hydrolysis or transesterification if not carefully controlled.
Structural analysis using techniques like X-ray crystallography provides precise information on bond lengths and angles, offering insights into the steric and electronic effects of different substituents. For instance, the P=O bond length can vary depending on the nature of the groups attached to the phosphorus atom. These structural details are crucial for understanding the reactivity and biological activity of these compounds. nih.gov
Future Research Directions and Emerging Trends in Organophosphorus Chemistry with Relevance to 3 Diethoxyphosphoryl Propyl Acetate
The field of organophosphorus chemistry is undergoing a significant transformation, driven by the need for greater efficiency, sustainability, and the development of novel materials with advanced functionalities. nih.gov The compound 3-(Diethoxyphosphoryl)propyl acetate (B1210297), with its versatile chemical structure, is positioned to be a valuable building block in these emerging areas. Future research is gravitating towards greener synthetic routes, sophisticated catalytic systems, deeper mechanistic understanding, process automation, and innovative applications.
Q & A
Q. What are the established synthetic routes for 3-(Diethoxyphosphoryl)propyl acetate, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, diethyl (3-aminopropyl)phosphonate reacts with tert-butyl carbamate derivatives under reflux conditions (100–120°C) using triethylamine (TEA) as a catalyst . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of phosphonate to carbamate), solvent selection (e.g., cyclohexane/ethyl acetate mixtures), and purification via column chromatography . Microwave-assisted synthesis may reduce reaction time and improve efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and P NMR to confirm phosphonate and acetate moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- Infrared (IR) Spectroscopy : Peaks at ~1250 cm (P=O) and ~1740 cm (C=O ester) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol . Limited water solubility necessitates sonication or co-solvents for biological assays.
- Stability : Hydrolytically sensitive; store at –20°C under inert atmosphere. Degradation occurs at pH < 4 or > 9, forming diethyl phosphate and propyl acetate derivatives .
Advanced Research Questions
Q. How does this compound interact with bacterial cell membranes, and what structural features drive its antimicrobial activity?
Studies on analogous compounds (e.g., 4-((Diethoxyphosphoryl)methyl)phenyl acetate) suggest membrane disruption via phospholipid binding, altering permeability . The phosphonate group’s electronegativity and acetate’s esterase susceptibility are critical. Advanced assays include:
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC50_{50}50 variability)?
Discrepancies may arise from impurities or assay conditions. Solutions include:
Q. How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?
- Prodrug Modifications : Replace acetate with hydrolytically stable groups (e.g., bis-isopropyl esters) .
- Phosphonate Isosteres : Substitute diethoxy groups with trifluoroethoxy to resist enzymatic cleavage .
- SAR Studies : Compare analogues (e.g., ethyl 3-(diethoxyphosphoryl)propanoate) to identify essential motifs .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- GC-MS : Detect volatile byproducts (e.g., ethyl acetate, diethyl phosphate) with detection limits <10 ppm .
- ICP-OES : Measure residual catalysts (e.g., Pd/C) at ppb levels .
Methodological Considerations
Q. How to troubleshoot low yields in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
